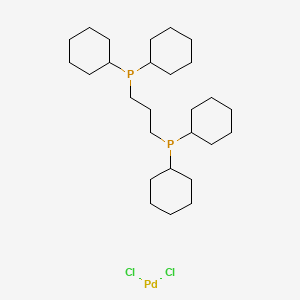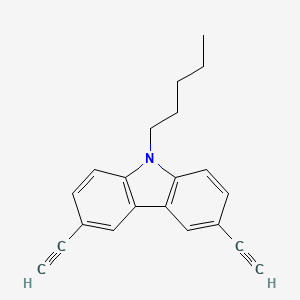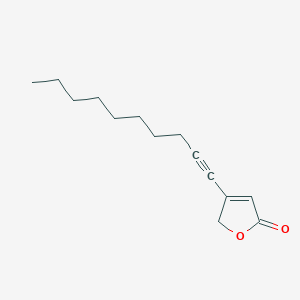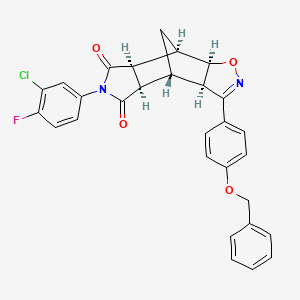
C29H22ClFN2O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.
Métodos De Preparación
The synthesis of 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione involves multiple steps. One common method includes the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo(5,6)cyclohepta(1,2-b)pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at elevated temperatures (60-75°C). The reaction mixture is then cooled, and the product is purified through crystallization in acetonitrile .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and fluorine positions, using appropriate nucleophiles or electrophiles.
Common reagents used in these reactions include hydrochloric acid , sodium hydroxide , and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione include:
Loratadine: A compound with similar structural features but different functional groups.
Desloratadine: Another related compound with slight modifications in its chemical structure.
The uniqueness of 2-butyl-7-chloro-1’-[(2-fluorophenyl)methyl]-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione lies in its specific spiro structure and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C29H22ClFN2O4 |
|---|---|
Peso molecular |
516.9 g/mol |
Nombre IUPAC |
(1R,2R,6R,7R,8R,12S)-10-(3-chloro-4-fluorophenyl)-5-(4-phenylmethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C29H22ClFN2O4/c30-21-12-17(8-11-22(21)31)33-28(34)23-19-13-20(24(23)29(33)35)27-25(19)26(32-37-27)16-6-9-18(10-7-16)36-14-15-4-2-1-3-5-15/h1-12,19-20,23-25,27H,13-14H2/t19-,20+,23+,24-,25+,27+/m0/s1 |
Clave InChI |
GUAFPLPNDJEQIS-IDUIYXPCSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC(=C(C=C7)F)Cl |
SMILES canónico |
C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)N(C3=O)C7=CC(=C(C=C7)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


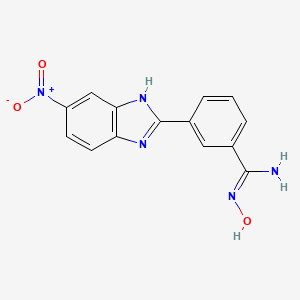
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12637332.png)
![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)
![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)
![2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12637353.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)
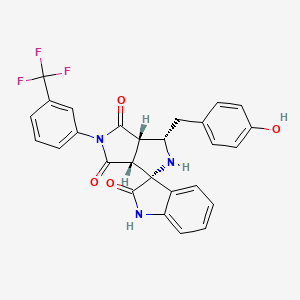
![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)

